![molecular formula C3H8NO5P B14243406 [3-(Hydroxyamino)-3-oxopropyl]phosphonic acid CAS No. 499766-63-1](/img/structure/B14243406.png)
[3-(Hydroxyamino)-3-oxopropyl]phosphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[3-(Hydroxyamino)-3-oxopropyl]phosphonic acid: is a chemical compound characterized by the presence of a hydroxyamino group, a ketone group, and a phosphonic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Hydroxyamino)-3-oxopropyl]phosphonic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a hydroxyamino compound with a phosphonic acid derivative. The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and high throughput .
Analyse Des Réactions Chimiques
Types of Reactions
[3-(Hydroxyamino)-3-oxopropyl]phosphonic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyamino group can be oxidized to form corresponding oxo derivatives.
Reduction: The ketone group can be reduced to form alcohol derivatives.
Substitution: The phosphonic acid group can participate in substitution reactions with various nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyamino group can yield oxo derivatives, while reduction of the ketone group can produce alcohol derivatives .
Applications De Recherche Scientifique
[3-(Hydroxyamino)-3-oxopropyl]phosphonic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential role in biological processes and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or as a drug candidate for treating certain diseases.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications .
Mécanisme D'action
The mechanism of action of [3-(Hydroxyamino)-3-oxopropyl]phosphonic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyamino group can form hydrogen bonds with active site residues, while the phosphonic acid group can mimic phosphate groups and inhibit enzyme activity. These interactions can modulate various biochemical pathways and exert therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to [3-(Hydroxyamino)-3-oxopropyl]phosphonic acid include:
[3-(4-Hydroxyphenyl)propionic acid]: A compound with a similar structure but different functional groups.
[NH4S and NH4S2]: Compounds with similar configurations but distinct arrangements of sulfur atoms.
Phosphonates: A class of compounds characterized by a stable carbon-to-phosphorus bond.
Uniqueness
What sets this compound apart is its unique combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various molecular targets. This versatility makes it a valuable compound for scientific research and industrial applications .
Propriétés
Numéro CAS |
499766-63-1 |
|---|---|
Formule moléculaire |
C3H8NO5P |
Poids moléculaire |
169.07 g/mol |
Nom IUPAC |
[3-(hydroxyamino)-3-oxopropyl]phosphonic acid |
InChI |
InChI=1S/C3H8NO5P/c5-3(4-6)1-2-10(7,8)9/h6H,1-2H2,(H,4,5)(H2,7,8,9) |
Clé InChI |
NJYNBLZKSCNAIK-UHFFFAOYSA-N |
SMILES canonique |
C(CP(=O)(O)O)C(=O)NO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Pyrrole, 2,5-bis[2,2,2-trifluoro-1-(1H-pyrrol-2-yl)ethyl]-](/img/structure/B14243327.png)
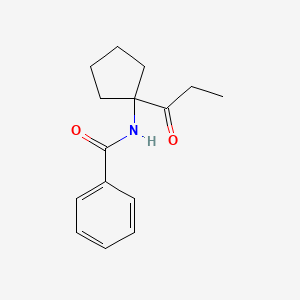
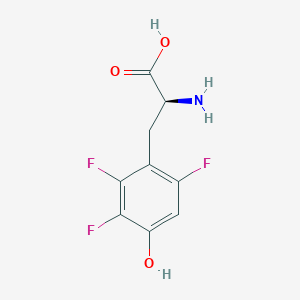

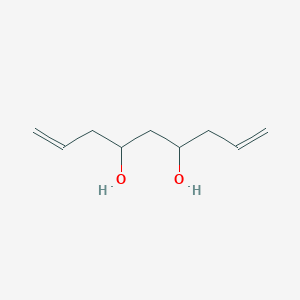
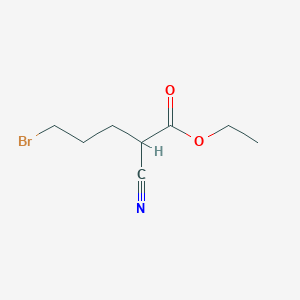
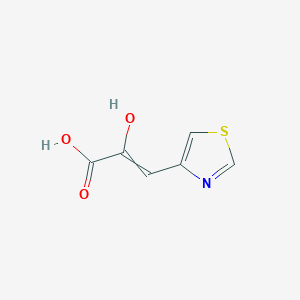

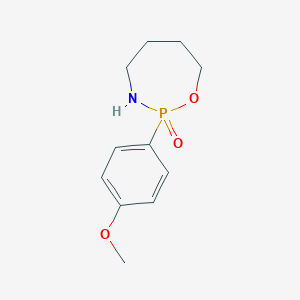
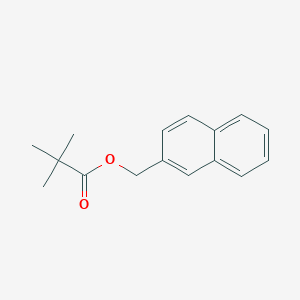
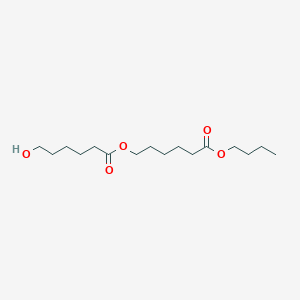
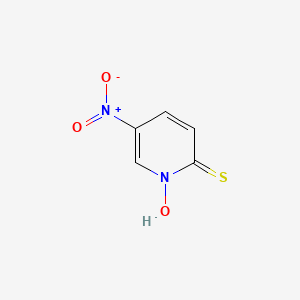
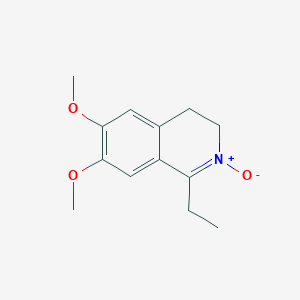
![2,2'-[(2,5-Diiodo-1,4-phenylene)bis(oxy)]diacetic acid](/img/structure/B14243401.png)
